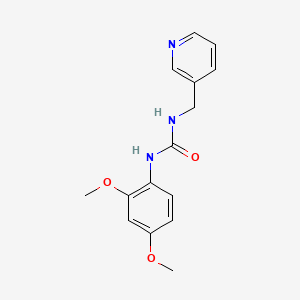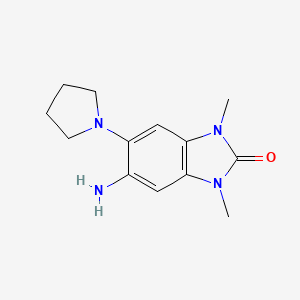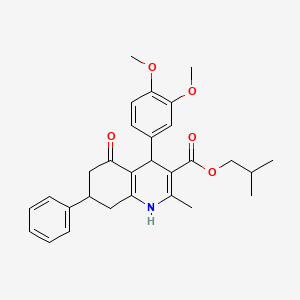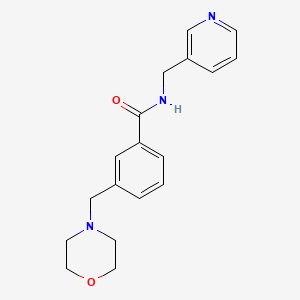
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications. DMPU is a versatile solvent that has been used in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions.
Applications De Recherche Scientifique
DMPU has been extensively used in scientific research due to its unique properties. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU has been used as a solvent in various chemical reactions, including Grignard reactions, aldol condensations, and Suzuki coupling reactions. It has also been used as a reagent in organic synthesis, such as in the preparation of N,N'-dialkylureas and N-alkylisocyanates. Moreover, DMPU has been used as a co-solvent in various electrolyte systems, including lithium-ion batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of DMPU is not fully understood. However, it is believed that DMPU acts as a hydrogen bond acceptor due to the presence of the urea moiety. The pyridine ring in DMPU also contributes to its hydrogen bonding ability. DMPU has been shown to stabilize carbocations, which is one of the reasons why it is used in various chemical reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be relatively non-toxic and non-carcinogenic. DMPU has been used as a solvent for various biological samples, such as proteins and nucleic acids, without causing any significant damage to these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
DMPU has several advantages as a solvent. It is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is also relatively non-toxic and non-carcinogenic. However, DMPU has some limitations. It is a relatively expensive solvent and may not be suitable for large-scale reactions. Moreover, DMPU has a high boiling point, which may limit its use in some reactions.
Orientations Futures
There are several future directions for research on DMPU. One of the areas of research is the development of new synthetic methods for DMPU. Another area of research is the investigation of the mechanism of action of DMPU. Moreover, the use of DMPU in various biological applications, such as drug delivery systems, is an area of active research. Finally, the use of DMPU in energy storage systems, such as lithium-ion batteries and supercapacitors, is also an area of interest.
Conclusion:
In conclusion, DMPU is a versatile solvent that has gained significant attention in the scientific community due to its wide range of applications. It has been extensively used in various chemical reactions, organic synthesis, and as a co-solvent in various electrolyte systems. DMPU is a highly polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. It is relatively non-toxic and non-carcinogenic. However, it has some limitations, such as its high boiling point and relatively high cost. There are several future directions for research on DMPU, including the development of new synthetic methods, investigation of the mechanism of action, and its use in various biological and energy storage applications.
Méthodes De Synthèse
DMPU can be synthesized through a simple two-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinemethylamine to form the intermediate product, N-(2,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)formamide. The second step involves the reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon catalyst to form DMPU.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-6-13(14(8-12)21-2)18-15(19)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYJYWLGXBKTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-3-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)



![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)


![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)